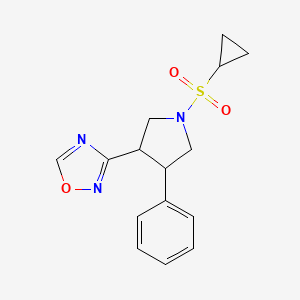

3-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves several steps, including the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazoles. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was achieved by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . Additionally, 1,3-dipolar cycloaddition reactions have been used to synthesize novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. The conformation of these molecules affects their interaction with biological targets. For example, two polymorphic forms of a related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, were studied, revealing identical conformations in both structures despite the low energy difference between possible conformers .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their structure. The presence of substituents such as sulfonyl groups can lead to various chemical reactions, including intramolecular cyclization and 1,3-dipolar cycloaddition, which are methods used to synthesize these compounds . These reactions are often carried out under specific conditions to achieve the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as density and lattice energy, can be determined through crystallographic studies and computational calculations. For instance, the triclinic polymorph of a related compound was found to have a higher density and lower lattice energy compared to its orthorhombic counterpart, suggesting greater stability . These properties are essential for understanding the compound's behavior in different environments and for designing drugs with optimal pharmacokinetic profiles.

Scientific Research Applications

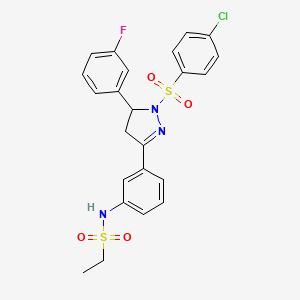

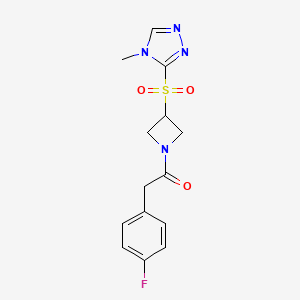

Synthesis and Spectral Analysis

The synthesis of compounds bearing the 1,3,4-oxadiazole moiety, similar to the chemical structure , has attracted significant attention due to their potential biological activities. These compounds are synthesized through a series of chemical reactions involving the reaction of benzenesulfonyl chloride with specific carboxylates to yield intermediate products, which are then converted through further chemical transformations to achieve the desired oxadiazole derivatives. The structural elucidation of these compounds is achieved using 1H-NMR, IR, and mass spectral data, confirming their complex structures and potential as bioactive molecules (Khalid et al., 2016).

Biological Activities

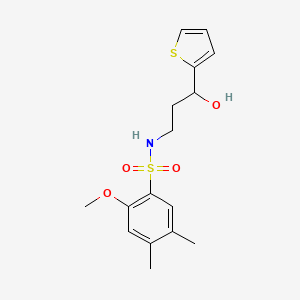

Antibacterial Activity

Oxadiazole derivatives exhibit moderate to significant antibacterial and antifungal activities. This includes the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial properties are attributed to the structural features of these compounds, which interact with bacterial cells to inhibit growth (Khalid et al., 2016). Additionally, certain derivatives have shown potent antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Suresh Kumar et al., 2013).

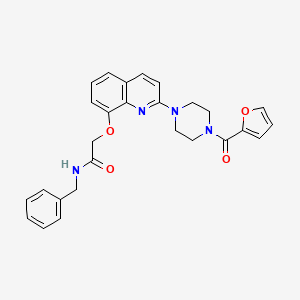

Anticancer Activity

Some oxadiazole derivatives have been evaluated for their anticancer activities. Specific compounds have demonstrated moderate cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents. The structural modifications on the oxadiazole and phenyl ring significantly influence their biological activities, providing insights into the design of more potent anticancer drugs (Redda & Gangapuram, 2007).

Antioxidant and Analgesic Activities

The oxadiazole derivatives have also been studied for their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations suggest that these compounds exhibit toxicity assessment, tumour inhibition, and free radical scavenging capabilities. The binding affinity to biological targets such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) correlates to their analgesic and anti-inflammatory effects, indicating their therapeutic potential in managing pain and inflammation (Faheem, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(1-cyclopropylsulfonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-22(20,12-6-7-12)18-8-13(11-4-2-1-3-5-11)14(9-18)15-16-10-21-17-15/h1-5,10,12-14H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJBFRXLXKXTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2543173.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)

![3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2543176.png)

![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)